(S,E)-N-(4-((3,4-Difluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide is a degradation impurity of Afatinib, a potent irreversible inhibitor of the epidermal growth factor receptor (EGFR). This compound arises during the synthesis and storage of Afatinib due to various environmental factors, including alkaline conditions and humidity. The presence of such impurities can affect the quality and efficacy of pharmaceutical formulations.
The compound is derived from Afatinib, which is primarily used in the treatment of non-small cell lung cancer with specific EGFR mutations. Its structural integrity is crucial for its therapeutic effectiveness, making the study of its impurities essential for quality control in pharmaceutical manufacturing .
This compound falls under the category of pharmaceutical impurities, specifically degradation products that can form during the synthesis or storage of active pharmaceutical ingredients. Understanding these impurities is vital for ensuring drug safety and efficacy.
The synthesis of (S,E)-N-(4-((3,4-Difluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide typically involves the degradation of Afatinib under alkaline conditions.
The molecular formula for (S,E)-N-(4-((3,4-Difluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide is C22H24F2N4O3.
The primary reaction leading to the formation of this impurity involves hydrolysis and subsequent rearrangement under basic conditions.
The compound exhibits typical characteristics associated with organic compounds:
(S,E)-N-(4-((3,4-Difluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide serves primarily as a reference standard in quality control processes for Afatinib formulations. Its characterization helps ensure that pharmaceutical products meet safety standards by identifying potential impurities that could affect patient outcomes.
Additionally, understanding this impurity aids in optimizing synthesis protocols for Afatinib to minimize the formation of undesirable compounds during drug production .
CAS No.: 31348-80-8
CAS No.: 6801-81-6
CAS No.:
CAS No.: 2361-24-2
CAS No.: 898455-02-2
CAS No.: 20542-97-6